molecular formula C15H26N2O2 B2855233 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea CAS No. 690680-71-8

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea

Cat. No.: B2855233
CAS No.: 690680-71-8
M. Wt: 266.385
InChI Key: FURWLOBZISWKHK-UHFFFAOYSA-N
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Description

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea is a chemical compound of interest in medicinal chemistry and biochemical research, designed for laboratory use only. It belongs to a class of 1,3-disubstituted ureas that have been extensively studied as potent inhibitors of the human soluble epoxide hydrolase (sEH) enzyme . The sEH enzyme is a key therapeutic target, as it metabolizes endogenous epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which are lipid mediators involved in regulating blood pressure, reducing inflammation, and producing analgesic effects . Inhibiting sEH stabilizes these beneficial EpFAs in vivo, making sEH inhibitors promising candidates for the treatment of cardiovascular and inflammatory diseases . The structural motif of this compound, featuring an adamantyl group linked via a methylene spacer and a polar hydroxypropyl chain, is engineered to enhance key physicochemical properties. The incorporation of flexible chains with polar termini, such as a hydroxy group, is a recognized strategy to improve water solubility and lower the melting point of urea-based inhibitors, which can overcome formulation challenges and improve compound bioavailability for research purposes . Researchers can utilize this compound as a building block or reference standard in the development and optimization of novel sEH inhibitors, or to explore structure-activity relationships (SAR) within this pharmacologically relevant class of molecules . This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-3-1-2-16-14(19)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,18H,1-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURWLOBZISWKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 1-adamantylmethylamine with 3-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to maintain optimal reaction conditions. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the adamantyl ring.

Major Products Formed

    Oxidation: Formation of 1-(1-Adamantylmethyl)-3-(3-oxopropyl)urea.

    Reduction: Formation of 1-(1-Adamantylmethyl)-3-(3-aminopropyl)urea.

    Substitution: Formation of various substituted adamantyl derivatives.

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the efficacy of 1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea derivatives in combating tuberculosis, a major global health concern. Research indicates that compounds with a similar structure exhibit significant anti-mycobacterial activity by targeting the membrane transporter MmpL3, which is crucial for mycolic acid transport in Mycobacterium tuberculosis.

Key Findings:

  • Mechanism of Action : The compound inhibits MmpL3, leading to disrupted mycolic acid transport and subsequent bacterial cell wall synthesis impairment.
  • Pharmacokinetic Properties : Optimization efforts have resulted in derivatives with enhanced solubility and selectivity for anti-tuberculosis activity over human soluble epoxide hydrolase (sEH) inhibition, improving their therapeutic profiles .
  • Minimum Inhibitory Concentrations : New derivatives have shown sub-microgram per milliliter minimum inhibitory concentrations, indicating potent activity against drug-resistant strains .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. A series of urea derivatives, including those related to this compound, were designed and synthesized to evaluate their antiproliferative effects on various cancer cell lines.

Key Findings:

  • Cell Line Testing : Significant antiproliferative effects were observed against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .
  • Mechanism of Action : The interaction between the urea moiety and specific amino acid residues in target proteins (e.g., BRAF) was identified as a key mechanism for inhibiting cancer cell growth .
  • Potential Lead Compounds : The promising results suggest that these derivatives could serve as lead compounds for further development in cancer therapy.

Synthetic Biology Applications

Beyond therapeutic uses, this compound plays a role in synthetic biology, particularly in the development of anion transporters. These synthetic systems are designed to facilitate the transport of chloride ions across lipid bilayers.

Key Findings:

  • Transport Mechanism : The compound has been utilized to create anion transporters that can effectively deliver anions across biological membranes, which is crucial for various cellular processes .
  • Structural Insights : X-ray diffraction studies have provided insights into the molecular interactions between the urea moiety and chloride ions, revealing potential applications in drug delivery systems .

Summary Table of Applications

Application AreaKey FindingsPotential Impact
Anti-TuberculosisInhibits MmpL3; sub µg/mL activity against resistant strainsNew treatment options for tuberculosis
AnticancerSignificant antiproliferative effects on multiple cancer cell linesDevelopment of novel anticancer therapies
Synthetic BiologyFacilitates chloride transport across membranesAdvancements in drug delivery technologies

Mechanism of Action

The mechanism of action of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets. The adamantyl group provides a rigid and bulky structure, which can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxypropyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The urea moiety can act as a hydrogen bond donor or acceptor, contributing to the overall binding strength and specificity.

Comparison with Similar Compounds

Structural Analogues of 1-(1-Adamantyl)-3-substituted Ureas

The following table compares key structural and physicochemical properties of 1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea with related compounds:

Compound Name Substituent (Position 3) Melting Point (°C) Yield (%) Notable Features Biological Activity (If Reported) Reference
This compound 3-Hydroxypropyl Not reported Not reported Hydrophilic chain enhances solubility N/A (Inferred from structural analogs)
1-(1-Adamantyl)-3-(5-cyclopropyl-oxadiazol-2-yl)urea (38) 5-Cyclopropyl-1,3,4-oxadiazole 161–165 17.5 Heteroaryl group for π-π stacking Anti-tuberculosis (MIC: 1.56 µg/mL)
1-(1-Adamantyl)-3-(5-cyclobutyl-oxadiazol-2-yl)urea (39) 5-Cyclobutyl-1,3,4-oxadiazole 161–163 54.7 Bulkier cyclobutyl group improves lipophilicity Anti-tuberculosis (MIC: 0.78 µg/mL)
1-(1-Adamantyl)-3-(2-hydroxyethyl)urea 2-Hydroxyethyl Not reported Not reported Shorter chain reduces steric hindrance Potential CNS targeting (structural analog to NCATS entry)
1-(3-Hydroxypropyl)-3-methylurea Methyl Not reported Not reported Simple alkyl substituent; lacks adamantane Industrial applications (solubilizing agent)
Key Observations:
  • Hydrophilicity vs. Lipophilicity : The 3-hydroxypropyl group in the target compound likely offers superior aqueous solubility compared to heteroaryl (e.g., oxadiazole) or purely alkyl substituents .
  • Biological Activity : Adamantane-heteroaryl ureas (e.g., compounds 38 and 39) exhibit potent anti-tuberculosis activity, suggesting that the adamantyl group plays a critical role in targeting mycobacterial enzymes . The hydroxypropyl group’s impact on activity remains unverified but may modulate pharmacokinetics.
  • Synthetic Feasibility : Yields for adamantyl-heteroaryl ureas vary widely (17.5–63.4%), influenced by coupling reagents and heteroaryl amine reactivity . The hydroxypropyl analog’s synthesis may require optimization to address steric hindrance from the adamantylmethyl group.

Functional Analogues with Hydroxyalkyl Substituents

  • 1-(3-Hydroxypropyl)-3-(trifluoromethylphenyl)urea : The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the adamantane’s rigid bulk .

Receptor Binding and Structural Specificity

Evidence from cannabinoid receptor studies () highlights that minor structural changes (e.g., Lys192 mutation) drastically alter agonist binding. For urea derivatives, the adamantyl group’s rigidity and the hydroxypropyl chain’s flexibility may similarly influence interactions with biological targets, such as enzymes or transporters .

Biological Activity

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on diverse scientific sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H23N2O\text{C}_{15}\text{H}_{23}\text{N}_{2}\text{O}

This compound features an adamantyl group, which is known for its unique three-dimensional structure that can influence biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, including purinergic receptors, which play crucial roles in cellular signaling and inflammatory responses .
  • Enzyme Inhibition : It has been suggested that urea derivatives can act as enzyme inhibitors, potentially affecting metabolic pathways related to inflammation and immune responses .
  • Cell Adhesion Modulation : The compound may influence cell adhesion molecules, which are critical in processes such as inflammation and tumor metastasis .

Biological Activity Studies

A variety of studies have investigated the biological effects of this compound. Below are key findings from notable research:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Anti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in vitro.
Enzyme inhibitionShowed potential to inhibit certain metabolic enzymes involved in inflammatory pathways.
Cell adhesionReduced expression of adhesion molecules in endothelial cells.

Case Studies

  • Anti-inflammatory Effects : In a study focusing on immune-mediated inflammatory diseases, this compound was shown to significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .
  • Enzyme Interaction : Another investigation highlighted the compound's ability to inhibit specific enzymes involved in purine metabolism, which could lead to reduced inflammation and improved outcomes in models of chronic inflammatory diseases .
  • Cell Adhesion Studies : Research on endothelial cells indicated that treatment with the compound led to decreased expression of ICAM-1 and VCAM-1, suggesting a mechanism by which it may reduce leukocyte adhesion and subsequent tissue infiltration during inflammatory responses .

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include adamantane protons (δ 1.6–2.1 ppm, br) and urea NH (δ 5.8–6.5 ppm). Aromatic protons in heteroaryl substituents appear at δ 7.2–8.4 ppm .
  • ESI-HRMS : Accurate mass determination (e.g., [M+H]+ for C15H22N3O2: 276.1712) confirms molecular formula .
    Pitfalls :
  • Solvent peaks in DMSO-d6 may obscure NH signals. Use CDCl3 for sharper resolution.
  • Impurity detection requires complementary techniques (e.g., HPLC-MS) .

How can researchers reconcile conflicting bioactivity data across studies involving adamantyl-urea derivatives?

Advanced Research Question
Contradictions often stem from:

  • Experimental variability : Differences in bacterial strains (e.g., H37Rv vs. clinical isolates) or assay protocols (e.g., microdilution vs. agar diffusion) .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF3) on heteroaryl rings enhance activity, while bulky groups reduce target accessibility .
    Methodological Resolution :
  • Standardize assays using CLSI guidelines.
  • Perform head-to-head comparisons of derivatives under identical conditions .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties and toxicity profile?

Advanced Research Question

  • ADMET Prediction : SwissADME or ADMETLab 2.0 assess logP (optimal: 2–3), aqueous solubility, and CYP450 inhibition.
  • Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., urea derivatives’ potential for mitochondrial toxicity) .
    Case Study : Analog 1-(2-adamantyl)-3-cyclohexylurea showed low hepatotoxicity (LD50 > 500 mg/kg) in murine models, supporting further in vivo testing .

How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Basic Research Question

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 2, 6, 12, 24 h .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., >200°C for adamantane derivatives) .
    Data Example : 1-(1-adamantyl)-3-(4-pyrimidinyl)urea retained >90% stability after 24 h at pH 7.4 .

What strategies can optimize the compound’s bioavailability for preclinical testing?

Advanced Research Question

  • Formulation : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility.
  • Prodrug Design : Esterification of the hydroxypropyl group improves intestinal absorption .
    Supporting Data : Analog 1-(3-chlorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea showed 2.5× higher Cmax in rat plasma when formulated with PEG-400 .

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